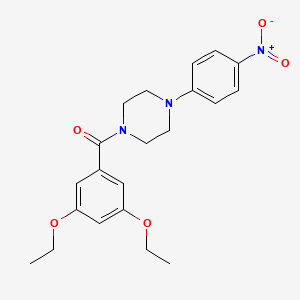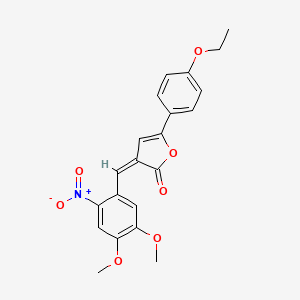![molecular formula C21H26ClN3O3S B5199844 ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5199844.png)
ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, also known as EDC or EtDC, is a synthetic compound that has been used in scientific research for decades. It is a member of the phenothiazine family of compounds, which are known for their diverse biological activities. EDC has been shown to have a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species. Additionally, ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to modulate the activity of various ion channels and receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can reduce inflammation and oxidative stress in animal models of disease. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been shown to have neuroprotective effects, and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride in lab experiments is its versatility. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can be used in a variety of assays to study different biological processes. Additionally, ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is relatively easy to synthesize and is commercially available. However, one limitation of using ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is its potential toxicity. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been shown to be cytotoxic at high concentrations, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research on ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride. One area of interest is the development of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride-based therapies for the treatment of cancer and inflammation. Another area of interest is the exploration of the mechanisms of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, particularly its effects on ion channels and receptors. Additionally, further studies are needed to determine the safety and toxicity of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride, and to optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride is a synthetic compound that has been used in scientific research for decades. It has a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-tumor properties. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been used in a variety of scientific research applications, and has potential as a therapeutic agent for the treatment of cancer and inflammation. However, caution should be taken when handling ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride due to its potential toxicity. Further research is needed to fully understand the mechanisms of action of ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride and its potential therapeutic applications.
Méthodes De Synthèse
Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride can be synthesized using a variety of methods, but the most common method involves the reaction of 10H-phenothiazine-2-carbonyl chloride with diethylglycine ethyl ester in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride hydrochloride.
Applications De Recherche Scientifique
Ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and inflammation. ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride has also been used as a tool for studying the mechanisms of action of other compounds, such as dopamine and serotonin.
Propriétés
IUPAC Name |
ethyl N-[10-[2-(diethylamino)acetyl]phenothiazin-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-4-23(5-2)14-20(25)24-16-9-7-8-10-18(16)28-19-12-11-15(13-17(19)24)22-21(26)27-6-3;/h7-13H,4-6,14H2,1-3H3,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOYWZXJQLGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)


![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)
